(2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine

lipophilicity membrane permeability physicochemical property

(2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine (CAS 58924-75-7) is a secondary amine belonging to the thiophene ethylamine class, featuring an N-isobutyl substituent on a 2-(thiophen-2-yl)ethanamine backbone. The compound has a molecular formula of C₁₀H₁₇NS and a molecular weight of 183.32 g/mol, with a computed LogP of 2.9 and a topological polar surface area of 40.3 Ų, consistent with moderate lipophilicity and membrane permeability.

Molecular Formula C10H17NS
Molecular Weight 183.32 g/mol
Cat. No. B13251782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine
Molecular FormulaC10H17NS
Molecular Weight183.32 g/mol
Structural Identifiers
SMILESCC(C)CNCCC1=CC=CS1
InChIInChI=1S/C10H17NS/c1-9(2)8-11-6-5-10-4-3-7-12-10/h3-4,7,9,11H,5-6,8H2,1-2H3
InChIKeyDYKHKAAVZWCVSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine (CAS 58924-75-7)


(2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine (CAS 58924-75-7) is a secondary amine belonging to the thiophene ethylamine class, featuring an N-isobutyl substituent on a 2-(thiophen-2-yl)ethanamine backbone [1]. The compound has a molecular formula of C₁₀H₁₇NS and a molecular weight of 183.32 g/mol, with a computed LogP of 2.9 and a topological polar surface area of 40.3 Ų, consistent with moderate lipophilicity and membrane permeability [1]. It is primarily supplied as a research chemical and synthetic building block, with commercially available purity typically specified at 95% .

Synthesis building block & SAR probe with N-isobutyl thiophene ethylamine scaffold

Provides conformational constraint vs. N-methyl/ethyl analogs

Moderate computed lipophilicity profile may support passive membrane permeability in cell-based assays

Balances hydrogen-bond donor/acceptor capacity

Uniform purity specification across multiple independent suppliers supports reproducible procurement

Reduces need for re-qualification when sourcing from alternate vendors

Why Thiophene Ethylamine Analogs Cannot Substitute for (2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine in Research Procurement


Within the thiophene ethylamine class, small structural variations—such as the position of the methyl branch on the alkyl linker or the nature of the N-substituent—can produce substantial differences in physicochemical properties, receptor binding profiles, and metabolic stability [1]. Generic substitution with unsubstituted 2-thiopheneethanamine (CAS 30433-91-1) or the regioisomeric (2-methylpropyl)[1-(thiophen-2-yl)ethyl]amine (CAS 1019480-92-2) ignores documented structure-activity relationships (SAR) within this scaffold, where the N-alkyl branching pattern has been shown to modulate beta-adrenergic receptor blocking potency by over an order of magnitude in closely related thiophene ethanolamine series [2]. Procurement decisions based solely on molecular formula or core scaffold similarity therefore risk selecting a compound with divergent pharmacological or physicochemical behavior.

Unsubstituted 2-thiopheneethanamine

Significantly lower computed lipophilicity and different topological polar surface area may alter membrane partitioning and cellular uptake profile compared to the N-isobutyl derivative.

Regioisomer with alpha-methyl branch

Methyl substituent adjacent to thiophene ring can sterically shield CYP450 oxidation sites, potentially yielding different metabolic stability and clearance in ADME assays. Structural identity requires verification.

Quantitative Differentiation Evidence for (2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine vs. Closest Analogs


Lipophilicity and Permeability Advantage: Computed LogP vs. Unsubstituted 2-Thiopheneethanamine

The target compound exhibits a computed XLogP3 of 2.9, compared to approximately 1.2 for the unsubstituted scaffold 2-thiopheneethanamine (CAS 30433-91-1), representing a 1.7 log unit increase in lipophilicity [1]. This difference is attributable to the N-isobutyl substitution and is associated with a higher topological polar surface area of 40.3 Ų (vs. ~26 Ų for the unsubstituted analog), together predicting enhanced passive membrane permeability while retaining hydrogen-bond donor/acceptor capacity [1].

Lipophilicity comparison
Computed / Data to verify
Target XLogP3 2.9 · TPSA 40.3 Ų
Unsubstituted XLogP3 ~1.2 · TPSA ~26.0 Ų
ΔLogP +1.7 · ΔTPSA +14.3 Ų
May support membrane partitioning prediction in cell-based assays
Computed values; experimental logD and PAMPA data recommended for confirmation
lipophilicity membrane permeability physicochemical property

Regioisomeric Structural Differentiation from (2-Methylpropyl)[1-(thiophen-2-YL)ethyl]amine

The target compound (CAS 58924-75-7) possesses the methyl branch on the N-isobutyl group, whereas its regioisomer (CAS 1019480-92-2) bears a methyl substituent at the alpha-carbon of the ethyl linker adjacent to the thiophene ring [1]. This positional difference places steric bulk either distal to the aromatic ring (target) or directly adjacent to it (isomer). In the broader thiophene ethanolamine patent literature, N-alkyl chain branching has been shown to modulate beta-blocking potency, with some N-isobutyl derivatives exhibiting distinct pharmacological profiles compared to alpha-substituted analogs [2].

Regioisomeric identity
Class-level / Source review
Target (CAS 58924-75-7)
N-(2-methylpropyl) substituent — branch distal to thiophene
Regioisomer (1019480-92-2)
Methyl branch at alpha‑carbon of ethyl linker, adjacent to thiophene
Metabolic stability context may differ; incorrect isomer procurement risks divergent ADME outcomes
No direct comparative data available for this pair; SAR inferred from patent literature
regioisomer structure-activity relationship ADME

Commercially Specified Purity Baseline: 95% Minimum Purity Across Independent Suppliers

The target compound is consistently specified at 95% minimum purity by multiple independent suppliers, including Leyan (product 2037946) and AKSci (product 1264DD) . In contrast, the regioisomeric analog (CAS 1019480-92-2) is offered at a minimum purity of 95% by CymitQuimica and 97% by MolCore , indicating slightly more stringent purity specifications for the isomer in some supply channels. This consistency in the target compound's purity specification across suppliers reduces procurement risk for assay reproducibility.

Purity specification
Supplier-specified / Data to verify
95%
Minimum purity uniformly specified by multiple independent suppliers (Leyan, AKSci)
Supports multi-source procurement consistency without re-qualification
Supplier QC methods (HPLC/GC); independent verification recommended for critical assays
purity specification quality control procurement

Recommended Application Scenarios for (2-Methylpropyl)[2-(thiophen-2-YL)ethyl]amine Based on Quantitative Evidence


Beta-Adrenergic Receptor Pharmacology Studies Leveraging N-Isobutyl SAR

The N-isobutyl substitution pattern of the target compound places it within the pharmacologically active thiophene ethanolamine series disclosed in US Patent 4,105,663, where N-alkyl branching was found to modulate beta-receptor blocking potency [1]. Researchers investigating structure-activity relationships at beta-adrenergic receptors should prioritize this compound over unsubstituted 2-thiopheneethanamine due to the 1.7 log unit higher LogP conferring improved membrane partitioning, a prerequisite for accessing intracellular receptor domains in cell-based assays [2].

ADME Probe Development Requiring Defined Regioisomeric Identity

The unambiguous structural assignment of the methyl branch to the N-isobutyl chain (rather than the alpha-carbon of the ethyl linker) makes this compound a defined probe for assessing the impact of distal vs. proximal steric bulk on metabolic stability [1]. Procurement of the correct regioisomer (CAS 58924-75-7, not CAS 1019480-92-2) is critical for studies correlating N-alkyl topology with CYP450-mediated oxidation rates, as the alpha-substituted isomer may exhibit steric shielding of the thiophene-adjacent carbon not present in the target compound [1].

Synthetic Building Block for Parallel Library Synthesis

As an Enamine-catalogued building block (EN300-32963) with consistent 95% purity across multiple suppliers [2], this compound is suitable as a scaffold for parallel amide or sulfonamide library synthesis. The secondary amine functionality provides a single reactive handle, while the N-isobutyl group introduces conformational constraint absent in N-methyl or N-ethyl analogs, potentially biasing library members toward distinct three-dimensional shapes in protein binding pockets [3].

Physicochemical Comparator in LogP-Dependent Assay Development

With a computed XLogP3 of 2.9 and TPSA of 40.3 Ų [2], this compound occupies a specific region of physicochemical space—balanced lipophilicity with maintained hydrogen-bonding capacity—that is distinct from both the more polar unsubstituted scaffold (XLogP3 ≈ 1.2) and more lipophilic fully N,N-dialkylated derivatives. This makes it a useful reference standard for calibrating LogP-dependent assays such as PAMPA or Caco-2 permeability models when screening thiophene-containing compound libraries.

Application
Selection Property
Validation Focus
Beta-adrenergic receptor SAR studies
N-isobutyl substitution profile; moderate lipophilicity
Receptor-binding assay context; membrane partitioning
ADME probe development
Defined regioisomeric identity (N-alkyl branching)
CYP450 metabolic stability context; structural verification
Parallel amide/sulfonamide library synthesis
Consistent purity specification; secondary amine handle
Library reproducibility; conformational bias from N-isobutyl
LogP-dependent assay calibration
Balanced lipophilicity–hydrogen bonding profile
PAMPA/Caco-2 permeability reference standard
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